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molecular formula C7H8N6O2 B8551836 2-Cyano-2-{[2-(1H-1,2,4-triazol-1-yl)ethoxy]imino}acetamide CAS No. 89721-56-2

2-Cyano-2-{[2-(1H-1,2,4-triazol-1-yl)ethoxy]imino}acetamide

Cat. No. B8551836
M. Wt: 208.18 g/mol
InChI Key: PPPRHZYZWSBICT-UHFFFAOYSA-N
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Patent
US04518605

Procedure details

15.1 g (0.1 mol) of the potassium salt of 2-cyano-2-oximinoacetamide and 28.3 g (0.106 mol) of 1-(2-(p-toluenesulphonyloxy)-ethyl)-1,2,4-triazole in 100 ml of acetonitrile are heated at 80° C. for 10 hours. The solid product is separated off, and the acetonitrile solution is evaporated down in vacuo. The residue is recrystallized from boiling diethyl ketone. 13.4 g of 2-cyano-2-[2-(1,2,4-triazol-1-yl)-ethyl-oximino]-acetamide of melting point 137° C. are obtained: this is 64% of theory.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[C:2]([C:4](=[N:8][OH:9])[C:5]([NH2:7])=[O:6])#[N:3].C1(C)C=CC(S(O[CH2:20][CH2:21][N:22]2[CH:26]=[N:25][CH:24]=[N:23]2)(=O)=O)=CC=1>C(#N)C>[C:2]([C:4](=[N:8][O:9][CH2:20][CH2:21][N:22]1[CH:26]=[N:25][CH:24]=[N:23]1)[C:5]([NH2:7])=[O:6])#[N:3] |^1:0|

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)N)=NO
Name
Quantity
28.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCN1N=CN=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid product is separated off
CUSTOM
Type
CUSTOM
Details
the acetonitrile solution is evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)N)=NOCCN1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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